molecular formula C12H7Cl2FO B6374573 4-(2,3-Dichlorophenyl)-2-fluorophenol CAS No. 1261971-38-3

4-(2,3-Dichlorophenyl)-2-fluorophenol

Cat. No.: B6374573
CAS No.: 1261971-38-3
M. Wt: 257.08 g/mol
InChI Key: INPMHGKMJLBFMA-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-2-fluorophenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenol ring. The unique arrangement of these halogen atoms imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)-2-fluorophenol typically involves the halogenation of phenol derivatives. One common method includes the reaction of 2,3-dichlorophenol with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal halide, to facilitate the substitution of a hydrogen atom with a fluorine atom.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the initial chlorination of phenol, followed by selective fluorination. Advanced techniques such as continuous flow reactors and high-pressure systems may be employed to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydroquinones.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FO/c13-9-3-1-2-8(12(9)14)7-4-5-11(16)10(15)6-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPMHGKMJLBFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684436
Record name 2',3'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-38-3
Record name 2',3'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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